Home > Products > Screening Compounds P17685 > N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine - 2198157-17-2

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Catalog Number: EVT-3131059
CAS Number: 2198157-17-2
Molecular Formula: C15H15F3N8
Molecular Weight: 364.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

While the provided papers do not directly mention any compounds structurally related to N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine, they discuss several chemical classes and structural features that can be used to identify potential related compounds. This section will focus on identifying related compounds based on the presence of [, , ]triazolo[4,3-b]pyridazine core and similar heterocyclic substitutions.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor that was clinically investigated for the treatment of solid tumors. [] It exhibits species-dependent toxicity, with patients experiencing compromised renal function potentially due to crystal deposits in renal tubules. [] Metabolism studies revealed that SGX523 is metabolized by aldehyde oxidase (AO) in a species-specific manner, forming a less soluble metabolite, 6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11), which may contribute to the observed nephropathy. []

Relevance: SGX523 shares the [, , ]triazolo[4,3-b]pyridazine core with N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine. Notably, both compounds feature additional heterocyclic substitutions on the triazolopyridazine scaffold, with SGX523 having a 1-methyl-1H-pyrazol-4-yl group and a quinoline ring linked by a thioether bridge, while the target compound contains a 3-methyl group and an azetidine ring connected to a pyrimidine ring via an amine linkage.

3-methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

Compound Description: Cl 218,872 is a ligand investigated for its activity at GABAA receptors, specifically those containing γ1 subunits. [, ] At a concentration of 1 μM, Cl 218,872 did not significantly affect GABA-induced chloride currents in these receptors, unlike other benzodiazepine site ligands. [, ]

Relevance: Compound 1 possesses the [, , ]triazolo[4,3-b]pyridazine core, similar to N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine. Both compounds feature a 3-methyl group on the triazolopyridazine core. The primary difference lies in the substituent at the 6-position, with Compound 1 bearing a 3-methylisothiazol-5-yl group connected via a methylene linker to a 1,5-naphthyridin-4-amine moiety, while the target compound contains an azetidine ring linked to a pyrimidine ring.

7-(2-methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Compound 2, a derivative of Compound 1, was developed to minimize bioactivation and potential toxicity associated with the isothiazole ring in Compound 1. [] While Compound 2 exhibited a shift in metabolic transformation to the naphthyridine ring alkoxy substituent, it still displayed significant in vitro and in vivo glutathione conjugation and covalent binding to proteins, suggesting continued bioactivation of the isothiazole ring. []

Relevance: Compound 2 retains the [, , ]triazolo[4,3-b]pyridazine core and the 3-methyl substituent present in both Compound 1 and N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine. The 6-position in Compound 2 is occupied by a 3-methylisothiazol-5-yl group linked by a methylene group to a 1,5-naphthyridin-4-amine moiety containing a 2-methoxyethoxy substituent on the naphthyridine ring. This structural modification aimed to reduce bioactivation, but the isothiazole ring remained susceptible to metabolic transformations.

This analysis demonstrates how identifying key structural features like the [, , ]triazolo[4,3-b]pyridazine core and analyzing the chemical classes of substituents can help identify related compounds within a set of scientific papers, even when those compounds are not explicitly mentioned.

Overview

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that belongs to a class of heterocyclic compounds. Its unique structure incorporates multiple heterocycles, which are known for their diverse biological activities. The compound has potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Source

The compound is primarily documented in chemical databases such as PubChem and BenchChem, where detailed information about its synthesis, properties, and potential applications can be found. Its IUPAC name and structural data have been computed and cataloged in these resources, providing a foundation for further research and exploration.

Classification

This compound is classified as a pyrimidine derivative due to the presence of the pyrimidine ring in its structure. It also features a triazole moiety and an azetidine group, which contribute to its pharmacological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Synthesis Analysis

Methods

The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine can involve several synthetic pathways. One common approach is through multi-step reactions involving:

  1. Formation of the Triazole Ring: This can be achieved by cyclization reactions involving appropriate precursors like hydrazines and carbonyl compounds.
  2. Synthesis of the Azetidine Unit: The azetidine ring can be constructed using alkylation or cyclization methods involving amines and suitable electrophiles.
  3. Pyrimidine Core Construction: The trifluoromethylated pyrimidine can be synthesized using nucleophilic substitution reactions or condensation reactions involving pyrimidine derivatives.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or acetonitrile), and catalysts (e.g., bases like sodium hydride or potassium carbonate). The yield and purity of the final product can be optimized through careful monitoring of reaction times and conditions.

Chemical Reactions Analysis

Reactions

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The trifluoromethyl group can undergo nucleophilic attack under specific conditions.
  2. Cyclization Reactions: The compound may form additional cyclic structures through intramolecular interactions.
  3. Hydrolysis: Under acidic or basic conditions, certain functional groups may hydrolyze.

Technical Details

The reaction conditions (solvent type, temperature, pH) significantly influence the outcome of these reactions. Advanced techniques such as high-performance liquid chromatography may be employed to monitor reaction progress and product formation.

Mechanism of Action

Process

The mechanism of action for N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine likely involves interaction with specific biological targets such as enzymes or receptors.

Data

Studies suggest that compounds with similar structures may inhibit phosphodiesterases or act as modulators for neurotransmitter receptors. Detailed kinetic studies would be necessary to elucidate the exact mechanism and binding affinities.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic nature imparted by the trifluoromethyl group.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specified but could be estimated based on similar compounds.
  • Stability: Likely stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant analyses such as thermal gravimetric analysis could provide insights into thermal stability.

Applications

Scientific Uses

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amines have potential applications in:

  1. Pharmaceutical Development: As candidates for antimicrobial or anticancer agents due to their diverse biological activities.
  2. Research Tools: In studies exploring enzyme inhibition or receptor modulation.

Further research and clinical evaluations will determine its efficacy and safety profiles for therapeutic use.

Properties

CAS Number

2198157-17-2

Product Name

N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine

Molecular Formula

C15H15F3N8

Molecular Weight

364.336

InChI

InChI=1S/C15H15F3N8/c1-9-21-22-12-3-4-13(23-26(9)12)25-6-10(7-25)24(2)14-5-11(15(16,17)18)19-8-20-14/h3-5,8,10H,6-7H2,1-2H3

InChI Key

ICJPJXPPCRKMKA-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC(=C4)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.